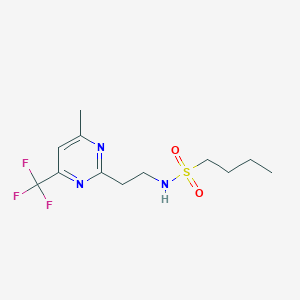

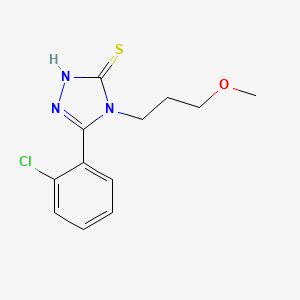

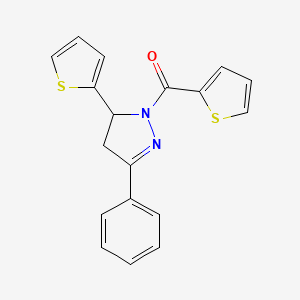

![molecular formula C8H13ClF3N B2741781 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2305252-13-3](/img/structure/B2741781.png)

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2305252-13-3. It is closely related to 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride, which has a CAS Number: 2243509-08-0 . The latter has a molecular weight of 215.65 .

Molecular Structure Analysis

The InChI code for 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride is 1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-5-1-2-6(7)3-5;/h5-6H,1-4,12H2;1H . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride is a powder . It has a storage temperature of room temperature .科学的研究の応用

Nucleophile Ring Opening and Fragmentation

Grob and Krasnobajew (1964) explored the reactivity of 1-Aza-bicyclo[2.2.0]hexane, which shares structural similarities with 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine; hydrochloride, demonstrating its potential in nucleophile ring opening and fragmentation reactions. This work highlights the compound's utility in synthesizing various piperidine derivatives through nucleophilic substitution reactions, providing a foundation for further chemical transformations in organic synthesis (Grob & Krasnobajew, 1964).

Intramolecular Reductive Cyclopropanation

Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons through intramolecular reductive cyclopropanation. This methodology underscores the importance of such bicyclic amines in constructing complex molecular architectures, hinting at the broader applications of compounds like 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine; hydrochloride in synthetic organic chemistry (Gensini et al., 2002).

Conformationally Restricted Amino Acids

Glass et al. (1990) synthesized a methionine analogue, showcasing the application of bicyclic compounds in designing conformationally restricted amino acids. This research provides insights into how structural modifications can influence the chemical and biological properties of amino acids, relevant to drug design and development (Glass et al., 1990).

Synthesis and Chemistry of Bicyclic Compounds

Billups et al. (1996) reported on the synthesis and chemical properties of Bicyclo[4.1.0]hept-1,6-ene, illustrating the potential of bicyclic compounds in generating novel chemical entities with unique reactivity and stability profiles. Such studies are crucial for expanding the toolbox of synthetic chemists and exploring new reaction pathways (Billups et al., 1996).

Hydroxyl-Substituted Macrocyclic Amines

Guo-ping et al. (2010) developed a method for synthesizing macrocyclic tri-, tetra-, and hexa-amines with hydroxyl groups, demonstrating the versatility of bicyclic amines in constructing complex macrocyclic structures. This research has implications for creating novel ligands and catalysts in chemistry (Guo-ping, Yong, & Cheng-tai, 2010).

Safety and Hazards

The safety information for 2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-1-5(4-7)3-6(7)12;/h5-6H,1-4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELUSSWDIFKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

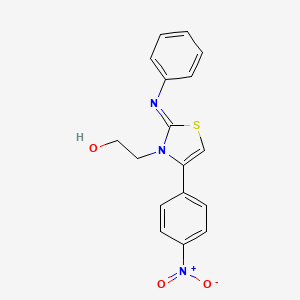

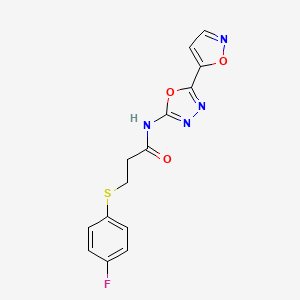

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)

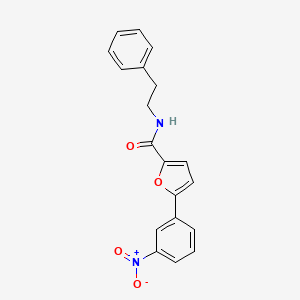

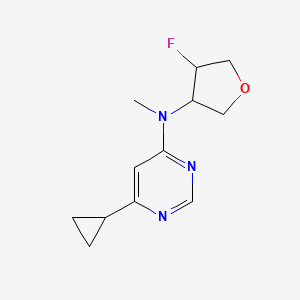

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

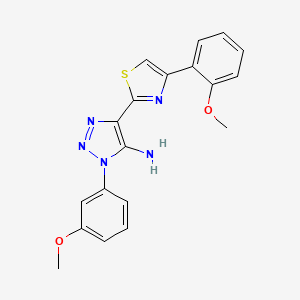

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)

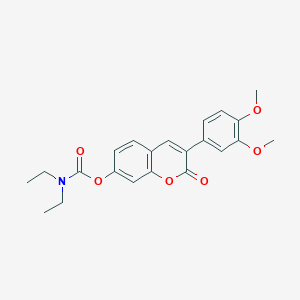

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)